2-Bromo-5-(difluoromethyl)-3-methylpyridine
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Overview
Description
2-Bromo-5-(difluoromethyl)-3-methylpyridine is a heterocyclic organic compound with the molecular formula C7H6BrF2N. It is a derivative of pyridine, characterized by the presence of bromine, difluoromethyl, and methyl groups attached to the pyridine ring.
Scientific Research Applications
2-Bromo-5-(difluoromethyl)-3-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(difluoromethyl)-3-methylpyridine typically involves the bromination of 5-(difluoromethyl)-3-methylpyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the pyridine ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(difluoromethyl)-3-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(difluoromethyl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Bromo-4-(trifluoromethyl)pyridine: Bromine and trifluoromethyl groups are positioned differently on the pyridine ring.
4-Bromo-2-nitroaniline: Contains a bromine atom and a nitro group on an aniline ring.
Uniqueness
2-Bromo-5-(difluoromethyl)-3-methylpyridine is unique due to the presence of both difluoromethyl and methyl groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. The difluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
2-bromo-5-(difluoromethyl)-3-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-4-2-5(7(9)10)3-11-6(4)8/h2-3,7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWXUCXEHUXQOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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